molecular formula C15H19NO6 B13827237 Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-

Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-

Cat. No.: B13827237
M. Wt: 309.31 g/mol
InChI Key: JFKXENJFSWWWQI-UHFFFAOYSA-N
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Description

Boc-4-carboxyl-L-phenylalanine is a derivative of the amino acid phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis and other organic synthesis processes due to its stability and ease of removal under mild acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Boc-4-carboxyl-L-phenylalanine typically involves the protection of the amino group of L-phenylalanine with a Boc group. The process begins with the dissolution of L-phenylalanine in a mixture of water and tert-butyl alcohol. Sodium hydroxide is added to maintain a basic environment. Di-tert-butyl dicarbonate is then added dropwise to the solution, resulting in the formation of Boc-4-carboxyl-L-phenylalanine .

Industrial Production Methods

In industrial settings, the synthesis of Boc-4-carboxyl-L-phenylalanine follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Boc-4-carboxyl-L-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of Boc-4-carboxyl-L-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted reactions. The Boc group can be removed under mild acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-4-carboxyl-L-phenylalanine is unique due to the presence of both the Boc protecting group and the carboxyl group at the para position. This combination provides additional functionality and versatility in synthetic applications compared to other protected phenylalanine derivatives .

Properties

IUPAC Name

4-[2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-15(2,3)22-14(21)16-11(13(19)20)8-9-4-6-10(7-5-9)12(17)18/h4-7,11H,8H2,1-3H3,(H,16,21)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKXENJFSWWWQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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